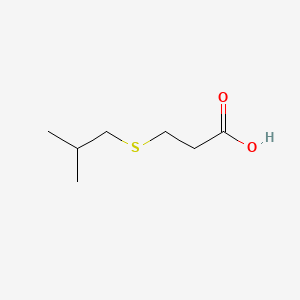

3-(Isobutylthio)propanoic acid

Description

Contextualization within Organosulfur Carboxylic Acid Derivatives

Organosulfur compounds, a broad class of molecules containing a carbon-sulfur bond, are ubiquitous in chemistry and biology. rsc.orgrsc.org Within this class, organosulfur carboxylic acid derivatives represent a significant subgroup, combining the reactivity of a carboxylic acid with the diverse chemical behavior of a sulfur atom. acs.org These compounds are not only found in nature, such as in the amino acids cysteine and methionine, but are also pivotal in synthetic chemistry. znaturforsch.com

The desulfurative functionalization of organosulfur compounds has emerged as a powerful strategy in organic synthesis for creating various carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org Specifically, the synthesis of carboxylic acid derivatives through the desulfurative carboxylation of different organosulfur compounds using carbon dioxide has been an area of active research. rsc.orgrsc.org The presence of both a thiol group and a carboxylic acid group in molecules like 3-mercaptopropionic acid, a precursor to 3-(isobutylthio)propanoic acid, allows for a wide range of chemical modifications, making them versatile intermediates. atamankimya.com The alkylation of the thiol group is a fundamental synthetic procedure for creating thioether derivatives like this compound. znaturforsch.com

Significance in Contemporary Organic Synthesis and Chemical Biology

The importance of this compound and related 3-(alkylthio)propionic acids stems from their utility as synthetic intermediates and their potential biological applications.

In the realm of organic synthesis, efficient methods for the preparation of these compounds are of great interest. Research has focused on developing improved and environmentally friendly synthetic routes. For instance, microwave-assisted synthesis has been shown to be a rapid and effective method for producing 3-(alkylthio)propionic acids, including the isobutyl derivative, in high yields from 3-mercaptopropionic acid and the corresponding alkyl halide. znaturforsch.com This method offers significant advantages over conventional heating by reducing reaction times and improving product purity. znaturforsch.com

| Synthesis of this compound znaturforsch.com | |

| Starting Materials | 3-mercaptopropionic acid, isobutyl bromide |

| Reaction Conditions | Microwave-assisted, ethanol (B145695) as solvent, NaOH as base |

| Yield | 90% |

| Key Advantage | Rapid and almost odorless synthesis compared to conventional methods |

From a chemical biology perspective, 3-(alkylthio)propionic acids are investigated as analogs of naturally occurring sulfur-containing amino acids. znaturforsch.com This structural similarity makes them potential starting points for the development of new therapeutic agents. znaturforsch.com For example, derivatives of thio-propanoic acid have been explored in the context of creating novel BH3-mimetics, which are compounds that can mimic the function of BH3-only proteins to induce apoptosis, a key process in cancer therapy. core.ac.uk Furthermore, the broader class of 3-(alkylthio)propionic acids has been studied for various industrial applications, including their use as additives to enhance heat and oxidation resistance in materials, as lubricants, and for their antibacterial properties. znaturforsch.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-6(2)5-10-4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMBQSVJABXGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23246-19-7 | |

| Record name | 3-[(2-methylpropyl)sulfanyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isobutylthio Propanoic Acid

Established Synthetic Routes and Precursors

The synthesis of 3-(isobutylthio)propanoic acid is grounded in fundamental principles of thioether and carboxylic acid chemistry. These established routes typically involve the formation of a carbon-sulfur bond through nucleophilic substitution or addition reactions.

General Principles of Thioether Carboxylic Acid Synthesis

The formation of thioether carboxylic acids often relies on the reaction between a thiol and a substrate containing a carboxylic acid moiety or a precursor to it. One of the most common approaches is the Michael addition (conjugate addition) of a thiol to an α,β-unsaturated carboxylic acid. In this reaction, the thiolate anion, a soft nucleophile, preferentially attacks the β-carbon of the unsaturated system.

Another prevalent method is the nucleophilic substitution of a haloalkanoic acid or its ester by a thiolate. The choice of base, solvent, and temperature can significantly influence the reaction rate and yield. Common bases used to generate the thiolate from the thiol include sodium hydroxide, sodium ethoxide, and potassium carbonate.

Specific Approaches to this compound

The synthesis of this compound can be efficiently achieved through the reaction of 3-mercaptopropionic acid with an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride) under basic conditions. The base, typically sodium hydroxide, deprotonates the thiol group of 3-mercaptopropionic acid to form a thiolate, which then acts as a nucleophile, displacing the halide from the isobutyl group. A study on a similar compound, 3-(butylthio)propanoic acid, demonstrated that this reaction can be carried out in ethanol (B145695). nih.gov

Alternatively, isobutylthiol can be reacted with a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base. The isobutylthiol is converted to its corresponding thiolate, which then attacks the carbon bearing the halogen. Microwave-assisted synthesis has been shown to be an efficient method for preparing 3-(alkylthio)propanoic acids, offering good yields and reducing reaction times. nih.gov

Another viable route is the addition of isobutylthiol to acrylic acid. This Michael addition is typically catalyzed by a base and proceeds with high atom economy, making it an attractive method from a green chemistry perspective.

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |

| 3-Mercaptopropionic acid | Isobutyl bromide | Nucleophilic Substitution | Base (e.g., NaOH), Solvent (e.g., Ethanol) |

| Isobutylthiol | 3-Chloropropanoic acid | Nucleophilic Substitution | Base (e.g., NaOH), Microwave irradiation |

| Isobutylthiol | Acrylic acid | Michael Addition | Base catalyst |

Advanced Synthetic Strategies and Optimization

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for the preparation of thioethers, including catalytic and stereoselective approaches that can be applied to the synthesis of this compound and its derivatives.

Catalytic Approaches in Thioether Formation (e.g., Copper(I) Oxide Mediated Reactions)

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. While often employed for the synthesis of aryl thioethers, these methods can be adapted for alkyl thioethers. For instance, the reaction of aryl iodides with 3-mercaptopropionic acid has been successfully mediated by copper(I) oxide (Cu₂O) in refluxing pyridine to yield 3-(arylthio)propionic acids. acs.org This suggests the potential for similar copper-catalyzed couplings involving alkyl halides or pseudohalides with 3-mercaptopropionic acid or the coupling of isobutylthiol with a suitable propanoic acid derivative. The use of a catalyst can often lead to milder reaction conditions, higher yields, and broader substrate scope compared to traditional methods.

Stereoselective Synthesis of Propanoic Acid Derivatives

The development of stereoselective methods for the synthesis of propanoic acid derivatives containing a thioether linkage is an area of growing interest, particularly for applications in medicinal chemistry. While direct stereoselective synthesis of this compound itself is not relevant as it is achiral, the principles can be applied to derivatives with stereocenters.

Asymmetric synthesis of chiral thioethers can be achieved through various strategies. One approach involves the use of chiral catalysts to control the enantioselectivity of the C-S bond-forming reaction. Another method relies on the use of chiral starting materials, where a stereocenter is already present in one of the precursors. For example, a chiral epoxide can be opened by a thiolate in a stereospecific manner. While not directly applicable to the synthesis of the parent this compound, these principles are crucial for the preparation of optically active analogs.

Derivatization Strategies from this compound

The presence of both a carboxylic acid and a thioether functional group in this compound allows for a wide range of derivatization reactions, enabling the synthesis of a diverse array of related compounds.

The carboxylic acid moiety can undergo standard transformations. Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. Amide formation is possible through reaction with an amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to activate the carboxylic acid. The carboxylic acid can also be reduced to the corresponding alcohol, 3-(isobutylthio)propan-1-ol, using a reducing agent like lithium aluminum hydride.

The thioether group can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The degree of oxidation can be controlled by the choice of oxidant and reaction conditions.

| Functional Group | Reaction Type | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Alcohol |

| Thioether | Oxidation | H₂O₂, mCPBA | Sulfoxide, Sulfone |

Esterification and Amidation Reactions for Diverse Scaffolds

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are fundamental derivatives in organic synthesis. These reactions allow for the introduction of a wide array of chemical groups, thereby modifying the compound's physicochemical properties.

Esterification

The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is a reversible equilibrium, so to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. google.com

The general reaction is as follows: this compound + R-OH ⇌ 3-(Isobutylthio)propanoate Ester + H₂O

This method is versatile and can be used with a wide range of primary and secondary alcohols to produce a library of different ester derivatives. google.com

| Alcohol (R-OH) | Product Name | Typical Reaction Conditions |

|---|---|---|

| Methanol | Methyl 3-(isobutylthio)propanoate | Excess Methanol, cat. H₂SO₄, Reflux |

| Ethanol | Ethyl 3-(isobutylthio)propanoate | Excess Ethanol, cat. H₂SO₄, Reflux |

| 1-Butanol | Butyl 3-(isobutylthio)propanoate | Excess 1-Butanol, cat. H₂SO₄, Reflux, Water Removal |

| Benzyl alcohol | Benzyl 3-(isobutylthio)propanoate | Benzyl alcohol, cat. H₂SO₄, Reflux, Water Removal |

Amidation

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. For this compound, this can be achieved through several reliable methods.

Via Acyl Chlorides: A classic, two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(isobutylthio)propanoyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This method is highly efficient and broadly applicable. mdpi.comresearchgate.net

Direct Coupling: Modern synthetic methods often employ direct coupling of the carboxylic acid and amine using specific reagents that activate the carboxyl group. Peptide coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base, facilitate the formation of the amide bond under mild conditions with high yields. nih.gov This approach avoids the harsh conditions needed to form an acyl chloride.

The general reaction is as follows: this compound + R-NH₂ → 3-(Isobutylthio)propanamide + H₂O

| Amine | Product Name | Method | Typical Reagents |

|---|---|---|---|

| Ammonia (aq.) | 3-(Isobutylthio)propanamide | Acyl Chloride | 1. SOCl₂ 2. NH₄OH |

| Propylamine | N-Propyl-3-(isobutylthio)propanamide | Acyl Chloride | 1. SOCl₂ 2. CH₃CH₂CH₂NH₂ |

| Aniline | N-Phenyl-3-(isobutylthio)propanamide | Direct Coupling | Aniline, HBTU, Hünig's base |

| Diethylamine | N,N-Diethyl-3-(isobutylthio)propanamide | Direct Coupling | Diethylamine, HBTU, Hünig's base |

Further Functionalization of the Alkylthio Moiety

The thioether (sulfide) group in this compound is another site for synthetic modification, most notably through oxidation. The sulfur atom can exist in higher oxidation states, namely as a sulfoxide and a sulfone. These transformations significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule. researchgate.netacs.org

Oxidation to Sulfoxide

The selective oxidation of the sulfide to a sulfoxide can be achieved using a range of mild oxidizing agents. A stoichiometric amount of an oxidant like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under controlled temperature conditions is commonly employed to prevent over-oxidation to the sulfone. The resulting compound would be 3-(isobutylsulfinyl)propanoic acid.

Oxidation to Sulfone

Further oxidation of the sulfoxide, or direct oxidation of the sulfide using stronger oxidizing agents or an excess of the oxidant, yields the corresponding sulfone. beilstein-journals.org Reagents such as potassium permanganate (KMnO₄) or excess hydrogen peroxide, often in the presence of a catalyst, are effective for this transformation. The final product is 3-(isobutylsulfonyl)propanoic acid.

| Transformation | Product Name | Typical Oxidizing Agent(s) |

|---|---|---|

| Sulfide to Sulfoxide | 3-(Isobutylsulfinyl)propanoic acid | NaIO₄ or 1 equivalent H₂O₂ |

| Sulfide to Sulfone | 3-(Isobutylsulfonyl)propanoic acid | KMnO₄ or Excess H₂O₂ |

| Sulfoxide to Sulfone | 3-(Isobutylsulfonyl)propanoic acid | H₂O₂ with acid catalyst or KMnO₄ |

Biological Activity Investigations and Mechanistic Insights

Evaluation of Antimicrobial Properties

The antimicrobial potential of 3-(Isobutylthio)propanoic acid can be inferred from the known efficacy of propionic acid and related alkylthio compounds. Propionic acid itself is a well-established antimicrobial agent used as a food preservative. nih.govgoogle.com

Studies on Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

While specific studies on this compound against a wide range of bacterial pathogens are not extensively documented, the parent compound, propionic acid, has demonstrated broad-spectrum activity. It is known to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.govresearchgate.net Studies on 3-hydroxypropionic acid, another derivative, have shown that Gram-negative bacteria are generally more susceptible than Gram-positive bacteria. nih.gov The antibacterial action of propionic acid is effective against a range of pathogens, including S. aureus. nih.gov This suggests that this compound may also exhibit activity against these challenging pathogens.

Table 1: Representative Antibacterial Activity of Propionic Acid

This table is based on the activity of the parent compound, propionic acid, to illustrate the potential spectrum of this compound.

| Pathogen | Type | Activity of Propionic Acid |

| Staphylococcus aureus (including MRSA) | Gram-Positive | Growth suppression observed. nih.govresearchgate.net |

| Escherichia coli | Gram-Negative | Broad-spectrum activity demonstrated. nih.govresearchgate.net |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | Gram-Positive | No specific data available, but activity against other Gram-positives is known. |

| Bacillus subtilis | Gram-Positive | General activity against Gram-positive bacteria is established. |

Investigations into Antifungal Activity against Yeast-Like Fungi and Molds

Propionic acid and its derivatives are recognized for their fungicidal and fungistatic properties. researchgate.net Propionic acid has shown efficacy against the yeast Candida albicans and the mold Aspergillus niger. google.comnih.gov Furthermore, a closely related compound, 3-(methylthio)propionic acid, has been identified as having antifungal properties. medchemexpress.comnih.gov This indicates that the presence of an alkylthio group does not negate the antifungal potential of the propanoic acid structure. The proposed mechanism for propionic acid's antifungal action involves the induction of apoptosis through mitochondrial pathways. researchgate.netnih.gov

Table 2: Representative Antifungal Activity of Propionic Acid and Related Compounds

This table is based on the activity of propionic acid and its close analogs to illustrate the potential spectrum of this compound.

| Pathogen | Type | Activity of Propionic Acid & Analogs |

| Candida albicans | Yeast-Like Fungus | Propionic acid exhibits broad-spectrum antimicrobial activity, including against C. albicans. nih.gov |

| Aspergillus flavus/niger | Mold | Propionic acid is effective in curbing or killing molds like Aspergillus niger. google.com |

| Saccharomyces cerevisiae | Yeast-Like Fungus | Propionic acid's general antifungal properties suggest likely activity. |

| Candida auris | Yeast-Like Fungus | Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against C. auris. mdpi.com |

Mechanistic Elucidation of Antimicrobial Action

The antimicrobial action of carboxylic acids like this compound is multifaceted. The primary mechanism attributed to propionic acid involves its ability as a lipophilic, undissociated molecule to diffuse across the microbial cell membrane. uniroma1.it Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. nih.govresearchgate.net This intracellular acidification disrupts metabolic functions and can lead to cell death. nih.gov

Additionally, once inside the cell, propionic acid is converted to propionyl-CoA. drugbank.com An accumulation of this intermediate can inhibit key metabolic enzymes involved in glucose metabolism and other vital pathways, further contributing to its antimicrobial effect. drugbank.com The organosulfur component may also play a role, as many sulfur-containing compounds exert their biological effects by reacting with thiol (-SH) groups on enzymes, leading to their inactivation. mdpi.combohrium.com

Enzyme Inhibition Studies and Thiol-Dependent Enzyme Interactions

The mechanism of enzyme inhibition is central to the biological activity of this compound. The propanoic acid moiety can interfere with metabolic pathways through its conversion to propionyl-CoA, which can competitively inhibit enzymes that utilize acetyl-CoA or succinyl-CoA. drugbank.com

The isobutylthio group introduces another potential mechanism of action. Organosulfur compounds are known to interact with enzymes, particularly those that have cysteine residues with thiol groups at their active sites. mdpi.com The sulfur atom in the thioether linkage can interact with and potentially inactivate these thiol-dependent enzymes, which are crucial for a variety of cellular processes in microorganisms. This dual mechanism, combining metabolic interference from the propanoate portion and potential enzyme inactivation via the sulfur moiety, suggests a robust potential for antimicrobial activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific SAR studies on this compound are not widely available, the principles governing related molecules provide a clear understanding of the functional importance of its key moieties.

Impact of Isobutylthio Moiety and Carboxylic Acid Group on Biological Profile

The carboxylic acid group is widely considered essential for the antimicrobial activity of propionic acid and its derivatives. nih.govresearchgate.net This functional group is responsible for the molecule's ability to lower intracellular pH and for its conversion into metabolically disruptive intermediates like propionyl-CoA. nih.govdrugbank.com Studies on other propionic acid derivatives have shown that replacing the carboxyl group with other functional groups often leads to a decrease in biological activity. researchgate.net

Scientific Focus: The Chemical Compound this compound

Initial investigations into the biological activity and therapeutic potential of this compound, particularly in the realm of oncology, have yet to yield specific published research. While the broader class of propanoic acid derivatives has been explored for various therapeutic applications, and the modulation of protein-protein interactions in cancer pathways is a significant area of research, direct evidence linking this compound to these fields is not currently available in scientific literature.

The intricate world of drug discovery often involves the rational design of molecules to interact with specific biological targets. One such area of intense focus is the development of BH3-mimetics, which are small molecules designed to mimic the BH3 domain of pro-apoptotic proteins. These mimetics can bind to anti-apoptotic BCL-2 family proteins, thereby promoting cancer cell death. The structural features of propanoic acid derivatives, including the potential for various substitutions, make them candidates for exploration in such rational design approaches. However, specific studies detailing the design of this compound as a modulator of biological responses are not presently documented.

Similarly, the interaction of small molecules with specific biological targets, such as the BCL-2-like proteins, is a cornerstone of modern cancer research. The development of compounds that can disrupt the interactions between anti-apoptotic proteins like BCL-2 and pro-apoptotic proteins is a validated strategy for inducing apoptosis in cancer cells. While numerous compounds have been investigated for their ability to act as BH3-mimetics, there is no current research specifically implicating this compound in binding to or modulating the activity of BCL-2-like proteins.

Further research is required to ascertain whether this compound possesses any significant biological activity and to explore its potential, if any, as a scaffold in the rational design of therapeutic agents. Without dedicated studies, its role in interacting with specific biological targets such as BCL-2 proteins remains speculative.

Applications in Chemical Biology and Material Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The structure of 3-(Isobutylthio)propanoic acid makes it a versatile intermediate in organic synthesis. Its precursor, 3-mercaptopropionic acid, is widely recognized as a crucial building block for a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers atamankimya.comatamankimya.com. By modifying the thiol group with an isobutyl substituent, this compound offers a scaffold with tailored steric and electronic properties for creating more complex and specialized molecules.

This compound serves as a valuable precursor for synthesizing advanced chemical entities. The synthesis of S-alkylated 3-mercaptopropionic acid derivatives is a common strategy to introduce specific functionalities into a molecule. For instance, related compounds such as 3-acetylthio-2-methylpropionic acid are known to be key intermediates in the synthesis of hypertension drugs like Captopril thegoodscentscompany.com.

The typical synthesis of this compound involves the Michael addition of isobutyl mercaptan to acrylic acid or the alkylation of 3-mercaptopropionic acid with an isobutyl halide. This straightforward synthesis allows for the incorporation of the isobutylthio group, which can influence the lipophilicity and conformational flexibility of the final compound. The carboxylic acid function can then undergo a wide range of transformations, such as esterification or amidation, to build more complex structures. Thioesters, formed from the reaction of a carboxylic acid and a thiol, are pivotal intermediates in numerous biosynthetic pathways and are used in synthetic methods like native chemical ligation for protein synthesis rsc.orgwikipedia.org.

| Compound Name | Application/Significance | Reference |

|---|---|---|

| 3-Mercaptopropionic acid | Fundamental precursor for various thio-propanoic acid derivatives and polymers. atamankimya.comatamankimya.com | atamankimya.comatamankimya.com |

| 3-Acetylthio-2-methylpropionic acid | Key intermediate in the synthesis of Captopril, an ACE inhibitor. thegoodscentscompany.com | thegoodscentscompany.com |

| 3-(Tritylthio)propionic acid | Used as a protected form of 3-mercaptopropionic acid in multi-step synthesis. | thermofisher.com |

| Methyl 3-(methylsulfonyl)propanoate | A derivative resulting from the oxidation of the thioether, used in further chemical synthesis. beilstein-journals.org | beilstein-journals.org |

The presence of two distinct reactive groups—a carboxylic acid and a thioether—defines this compound as a heterobifunctional linker nih.govscbt.com. Such linkers are essential tools in chemical biology and materials science for covalently connecting different molecular components lumiprobe.comiris-biotech.deacs.orggoogle.com.

The carboxylic acid end can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, forming stable amide bonds. This is a common strategy for conjugating molecules to proteins, peptides, or other amine-containing biomolecules iris-biotech.de. The thioether group, while generally stable, provides a soft ligand site that can coordinate with soft metal ions nih.gov. The stable thioether bond is also a desirable feature in linkers used for bioconjugation, offering robustness compared to more labile linkages like disulfides acs.org. The isobutyl group provides a defined, non-polar spacer element within the linker's architecture. This dual functionality allows for the precise and controlled assembly of complex molecular constructs, such as antibody-drug conjugates or functionalized surfaces for material science applications.

| Functional Group | Reactive Towards | Resulting Linkage | Common Application |

|---|---|---|---|

| Carboxylic Acid (activated) | Primary Amines | Amide Bond | Protein/Peptide Conjugation iris-biotech.de |

| Thioether | (Generally non-reactive) | Stable Spacer | Provides structural integrity to the linker acs.org |

| Maleimide | Thiols (e.g., Cysteine) | Thioether Bond | Site-specific protein modification scbt.com |

| Hydrazide | Aldehydes/Ketones | Hydrazone Bond | Glycoprotein labeling scbt.com |

Role in Structure-Guided Drug Discovery and Design

While this compound itself is not an established therapeutic agent, its structural motifs are relevant in the context of structure-based drug design mdpi.com. This drug discovery paradigm relies on understanding the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and selectivity nih.govbiomedres.us. The propanoic acid scaffold is present in numerous known drugs and clinical candidates.

The key structural features of this compound that can be exploited in drug design include:

Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, often serving as a critical anchoring point to amino acid residues (e.g., arginine, lysine) in a protein's active site.

Thioether Linkage: The thioether is generally more metabolically stable than an ester linkage. The sulfur atom can also participate in specific interactions with the protein target.

Researchers have explored various derivatives of 3-propanoic acid for different therapeutic targets. For example, series of 3-(4-aryloxyaryl)propanoic acids have been investigated as agonists for the G protein-coupled receptor 40 (GPR40) nih.gov, and other analogs have been designed as potent antagonists for the prostaglandin EP3 receptor nih.gov. These studies highlight how modifications to the core propanoic acid structure can tune the pharmacological activity of a molecule.

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| 3-(4-Aryloxyaryl)propanoic acids | GPR40 Agonist | Type 2 Diabetes | nih.gov |

| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | EP3 Receptor Antagonist | Various | nih.gov |

| 2-(3-Benzoylphenyl)propanoic acid derivatives | COX/MMP Inhibition | Anti-inflammatory, Anticancer | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer and Antioxidant Activity | Oncology | mdpi.com |

Incorporation into Research Probes and Biosensors

The unique properties of this compound also make it a candidate for the development of specialized research probes and biosensors. The thioether functionality, similar to the thiol group in its precursor 3-mercaptopropionic acid, exhibits a strong affinity for the surfaces of noble metals like gold and cadmium atamankimya.com. This property is widely exploited for the self-assembly of monolayers on metal surfaces, which is a foundational technique for creating biosensors.

In a typical biosensor application, the thioether end of this compound would anchor the molecule to a gold electrode or nanoparticle. The carboxylic acid end would then be exposed, providing a convenient handle for attaching a biological recognition element, such as an enzyme, antibody, or nucleic acid. This immobilization strategy allows for the creation of highly specific and sensitive detection platforms. For example, 3-mercaptopropionic acid has been used to cap quantum dots for the electrochemical detection of dopamine atamankimya.com.

Furthermore, propanoic acid derivatives have been functionalized to act as probes in other biological contexts. For instance, 3-(triethylstannyl)propanoic acid has been synthesized as an organotin mass label for the analysis of DNA, demonstrating the versatility of this scaffold in creating sophisticated research tools nih.gov.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-(Isobutylthio)propanoic acid. These techniques provide detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural analysis of this compound.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule are observed. For instance, a multiplet between δ 2.6 and 2.9 ppm can be attributed to the four protons of the two methylene (B1212753) groups adjacent to the sulfur atom and the carboxyl group (SCH₂CH₂CO). znaturforsch.com A doublet at approximately δ 2.43 ppm corresponds to the two protons of the methylene group attached to the isobutyl group's methine (CHCH₂S). znaturforsch.com The methine proton of the isobutyl group appears as a multiplet around δ 1.80 ppm, and the methyl protons of the isobutyl group produce a characteristic doublet. znaturforsch.com The acidic proton of the carboxylic acid group (OH) typically appears as a broad singlet at a higher chemical shift, often above δ 10 ppm. znaturforsch.com The integration of these signals provides a ratio of the protons in each unique environment, further confirming the structure.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is typically observed in the range of 170-180 ppm. The carbons of the methylene groups and the isobutyl group will appear at lower chemical shifts. The specific chemical shifts are influenced by the electron-withdrawing effects of the sulfur and oxygen atoms. docbrown.info

| Technique | Observed Signals (Chemical Shift, δ in ppm) | Interpretation |

| ¹H NMR | ~10-12 (broad singlet) | Carboxylic acid proton (-COOH) |

| 2.6 - 2.9 (multiplet) | Methylene protons (-SCH₂CH₂CO-) | |

| ~2.43 (doublet) | Methylene protons (-CHCH₂S-) | |

| ~1.80 (multiplet) | Methine proton (-CH(CH₃)₂) | |

| ~0.9-1.0 (doublet) | Methyl protons (-CH(CH₃)₂) | |

| ¹³C NMR | ~170-180 | Carbonyl carbon (-COOH) |

| (Varies) | Methylene and isobutyl carbons |

Table 1: Typical NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The molecular ion peak ([M]⁺) for this compound would correspond to its molecular weight. The fragmentation pattern provides valuable structural information, as specific fragments are characteristic of the compound's structure. For example, the loss of the carboxyl group or cleavage at the C-S bond would result in predictable fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to specific bond vibrations.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing a broad appearance due to hydrogen bonding. docbrown.info

A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info

C-H stretching vibrations from the alkyl groups (isobutyl and ethylene) are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org

The C-S stretching vibration, which is generally weak, appears in the fingerprint region of the spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carbonyl) | 1700 - 1725 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

Table 2: Key Infrared Absorption Bands for this compound.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.com For the analysis of this compound, the compound is typically derivatized to increase its volatility before injection into the gas chromatograph. The GC column separates the analyte from other components in the sample based on their boiling points and interactions with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification and quantification. nih.gov The retention time in the GC and the mass spectrum together provide a high degree of certainty in the identification of this compound. nih.govgcms-id.ca

Advanced Analytical Approaches for Purity Assessment and Isomeric Analysis

Ensuring the purity of this compound and identifying any potential isomers are critical for its use in research and industry.

Purity Assessment : High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. By using a suitable column and mobile phase, impurities can be separated and quantified. A diode-array detector (DAD) or a UV detector can be used for detection. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration.

Isomeric Analysis : this compound has a structural isomer, 3-(tert-butylthio)propanoic acid. While mass spectrometry would show the same molecular weight for both isomers, their fragmentation patterns might differ slightly. Chromatographic methods like GC or HPLC are highly effective in separating these isomers due to differences in their physical properties, such as polarity and boiling point, leading to different retention times. Additionally, NMR spectroscopy can distinguish between the isobutyl and tert-butyl groups based on the distinct patterns of their proton and carbon signals. For instance, the ¹H NMR spectrum of the tert-butyl isomer would show a singlet for the nine equivalent methyl protons, which is clearly different from the doublet and multiplet pattern of the isobutyl group. Functional group isomers, such as esters with the same molecular formula (C₇H₁₄O₂S), can also be distinguished using these analytical techniques. creative-chemistry.org.uk

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Activities and Target Identification

The scientific community continues to investigate the diverse biological roles of 3-(Isobutylthio)propanoic acid and its derivatives. While some applications have been explored, the full therapeutic potential of this compound remains an active area of research. znaturforsch.com Current research is focused on identifying new biological activities and the specific molecular targets through which these effects are mediated.

Recent studies have highlighted the potential of propanoic acid derivatives in various therapeutic areas. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer and antioxidant properties. researchgate.net Specific compounds within this series demonstrated the ability to reduce the viability of A549 lung cancer cells and inhibit their migration in vitro. researchgate.net Furthermore, these compounds exhibited favorable cytotoxicity profiles against noncancerous cells, suggesting a potential for targeted cancer therapy. researchgate.net

The structural similarity of this compound to naturally occurring molecules like cysteine and methionine suggests its potential as a lead compound in drug development. znaturforsch.com Analogues of propanoic acid are being investigated for a range of biological applications, including their use as antiviral agents. znaturforsch.com The identification of this compound as a component of the essential oil of Allium tenuissimum L. flowers, which demonstrated antimicrobial and antioxidant activity, further supports the exploration of its inherent biological properties. mdpi.com

A significant area of future research will involve the use of advanced techniques to identify the specific protein targets of this compound and its derivatives. Understanding these protein-protein interactions (PPIs) is crucial for elucidating the mechanisms of action and for the rational design of more potent and selective therapeutic agents. tue.nlmdpi.com For example, the 14-3-3 proteins, which are involved in regulating various cellular processes, have been identified as potential targets for small molecule stabilizers, and research in this area could provide insights into the potential targets of propanoic acid derivatives. tue.nlmdpi.com

Development of Greener Synthetic Pathways

In line with the growing emphasis on sustainable chemistry, a key area of future research is the development of environmentally friendly and efficient methods for synthesizing this compound and related thioethers. Traditional synthetic routes often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. znaturforsch.comresearchgate.net

Recent advancements have focused on greener alternatives. One promising approach is the use of microwave-assisted synthesis. This technique has been shown to be an efficient and rapid method for preparing 3-(alkylthio)propionic acids from 3-mercaptopropionic acid and various halides. znaturforsch.com Microwave heating not only significantly reduces reaction times from hours to minutes but also improves product purity and yield compared to conventional heating methods. znaturforsch.com

Another green approach involves conducting reactions in water, an environmentally benign solvent. researchgate.net The alkylation of thiols with alkyl halides has been successfully demonstrated in water in the presence of a base, offering high yields and simplified workup procedures. researchgate.net The development of solvent-free methods, such as utilizing ion-exchange resins, also presents a promising avenue for the green synthesis of related esters. uwlax.edu

Furthermore, research into one-pot synthesis methodologies and the use of natural acid catalysts, such as fruit juices, are being explored to create more sustainable synthetic protocols for related compounds. researchgate.netrsc.org These methods aim to reduce the number of reaction steps, minimize waste, and utilize renewable resources. researchgate.netrsc.org The direct reaction of acrylic acid with thiourea (B124793) in water or other simple solvents to produce thioureido propionic acid is another example of an environmentally friendly process that offers high yield and low cost. google.com

The table below summarizes some of the greener synthetic approaches being explored for thioether and propionic acid synthesis.

| Synthetic Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. znaturforsch.com | Improved yields and purity, reduced side product formation. znaturforsch.com |

| Aqueous Media Synthesis | Use of water as a solvent. researchgate.net | Environmentally friendly, simplified workup, high yields. researchgate.net |

| Solvent-Free Conditions | Reactions conducted without a solvent, often using a solid support or catalyst. uwlax.edu | Reduced waste, potential for easier product isolation. uwlax.edu |

| Natural Acid Catalysis | Utilization of renewable and biodegradable catalysts like fruit juices. researchgate.net | Low cost, environmentally benign, safer reaction conditions. researchgate.net |

Computational Chemistry and In Silico Modeling of Interactions

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research, offering powerful methods to predict and understand the behavior of molecules like this compound at the atomic level. These computational approaches provide valuable insights that can guide experimental studies, saving time and resources.

In silico studies are particularly useful for predicting the interactions between small molecules and biological targets, such as proteins. nih.govnih.gov By simulating the docking of this compound and its derivatives into the binding sites of various proteins, researchers can identify potential biological targets and predict the binding affinity. nih.gov For instance, in silico modeling has been used to study the interactions of 1,2,4-triazole (B32235) derivatives of 2-(4-isobutylphenyl)propanoic acid with protein kinase B, a potential target in cancer therapy. nih.gov These studies can help in the rational design of new and more potent inhibitors.

Molecular dynamics simulations can further elucidate the dynamic behavior of these interactions over time, providing a more detailed picture of how the ligand binds and affects the protein's conformation and function. nih.gov Such computational models can also predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, which is a critical step in the drug discovery process.

Furthermore, computational methods are being employed to study the reaction mechanisms of synthetic pathways. For example, theoretical studies have been conducted on the hydrodeoxygenation of propanoic acid over a palladium catalyst to understand the influence of different solvents on the reaction mechanism. rsc.org This knowledge can aid in the optimization of reaction conditions for more efficient and greener syntheses.

Integration into Supramolecular Chemistry and Nanotechnology Research

The unique chemical properties of this compound, particularly the presence of both a carboxylic acid group and a thioether linkage, make it a valuable building block in the fields of supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the carboxylic acid moiety can participate in hydrogen bonding and other non-covalent interactions to form well-defined, self-assembled structures. ijacskros.com Carboxylic acids are known to form dimers and can interact with various receptors through hydrogen bonds and electrostatic interactions. ijacskros.com The thioether group can also act as a donor in coordination chemistry and can be involved in the formation of larger supramolecular assemblies. uni-muenster.de The study of how molecules like this compound self-assemble can lead to the design of new materials with tailored properties. Thioethers have been shown to form ordered monolayers on gold surfaces, offering an alternative to the more commonly studied alkanethiols. researchgate.net

In the realm of nanotechnology, this compound and similar thioether-containing carboxylic acids can be used to functionalize nanoparticles, creating hybrid materials with novel applications. researchgate.netrsc.org The thioether group can bind to the surface of metallic nanoparticles, while the carboxylic acid group can be used for further functionalization or to impart specific properties, such as water solubility or biocompatibility. rsc.orgnih.gov These functionalized nanoparticles have potential applications in various fields, including drug delivery, sensing, and catalysis. nih.govmeddocsonline.orgarcjournals.org For example, thioether-containing polymers have been used to create ROS-responsive nanomaterials for drug delivery applications. rsc.org The integration of such molecules into nanostructures can lead to the development of "smart" materials that respond to specific stimuli in their environment.

The table below outlines potential applications of this compound in these emerging fields.

| Field | Potential Application | Key Molecular Features |

| Supramolecular Chemistry | Formation of self-assembled monolayers, gels, and liquid crystals. ijacskros.comresearchgate.net | Carboxylic acid for hydrogen bonding, thioether for coordination and surface binding. ijacskros.comuni-muenster.deresearchgate.net |

| Nanotechnology | Surface modification of nanoparticles for drug delivery, biosensing, and catalysis. rsc.orgnih.govmeddocsonline.org | Thioether for anchoring to metal surfaces, carboxylic acid for further functionalization. researchgate.netrsc.org |

| Materials Science | Development of responsive polymers and "smart" materials. rsc.org | Thioether group's susceptibility to oxidation can be used as a stimulus-responsive switch. rsc.org |

Q & A

Q. What are the established synthetic routes for 3-(isobutylthio)propanoic acid, and how can researchers optimize yields?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution reactions. A common approach is reacting 3-bromopropanoic acid with isobutylthiol under alkaline conditions. For example, describes a similar synthesis using methimazole and 3-bromopropanoic acid, where DABCO (1,4-diazabicyclo[2.2.2]octane) was used as a catalyst to enhance sulfur substitution over nitrogen. Key steps include:

- Reaction Conditions: Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization: Adjust stoichiometry (1.2:1 thiol-to-bromopropanoic acid ratio) and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- Structural Confirmation:

- Purity Assessment:

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. activation) may arise from assay conditions or impurities. Strategies include:

Q. What computational tools are suitable for predicting the reactivity of this compound in enzyme-binding studies?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cysteine proteases). Validate with experimental IC50 data .

- QSAR Models: Train models using datasets from analogous thioether compounds to predict logP, solubility, and toxicity .

Q. How can the compound’s role in mitochondrial β-oxidation pathways be experimentally validated?

Methodological Answer:

- Isolated Mitochondria Assays: Incubate with [¹⁴C]-labeled this compound and measure radiolabeled CO2 release .

- Enzyme Activity Profiling: Test inhibition of acyl-CoA dehydrogenases via spectrophotometric assays (e.g., reduction of ETF at 600 nm) .

- Metabolomics: Use LC-MS/MS to track downstream metabolites (e.g., shortened acyl-CoA derivatives) in cell lysates .

Q. What strategies minimize side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups: Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted acylation .

- Regioselective Catalysis: Use Pd/Cu catalysts for C-S bond formation while preserving the acid moiety .

- Real-Time Monitoring: In situ IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.